4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride
Description
4-[(3-Fluorophenyl)methyl]-1H-imidazole hydrochloride is an imidazole-derived compound featuring a 3-fluorophenylmethyl group substituted at the 1-position of the imidazole ring, with a hydrochloride salt enhancing its solubility. The fluorine atom at the phenyl ring’s 3-position likely enhances electronegativity, influencing molecular interactions and bioavailability .
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2.ClH/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10;/h1-4,6-7H,5H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPSLRNPHOBSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=CN=CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909313-70-7 | |
| Record name | 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with imidazole in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Therapeutic Applications
A. Anticancer Activity
One of the significant applications of 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride is its potential as an anticancer agent. Research has indicated that imidazole derivatives exhibit inhibitory effects on various cancer cell lines. For instance, compounds structurally related to 4-[(3-fluorophenyl)methyl]-1H-imidazole have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and tumor growth. IDO inhibitors have shown promise in enhancing the efficacy of cancer immunotherapies by reversing immune tolerance in tumors .
B. Aldosterone Synthase Inhibition
The compound also serves as a potential aldosterone synthase inhibitor. Aldosterone plays a crucial role in various cardiovascular diseases, including hypertension and heart failure. Inhibitors of aldosterone biosynthesis can be beneficial in treating conditions such as hyperaldosteronism and cardiac remodeling following myocardial infarction . The mechanism involves the selective inhibition of CYP11B2, the enzyme responsible for aldosterone production, which can lead to improved cardiovascular outcomes.
Table 1: Summary of Research Findings on 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride
Mechanism of Action
The mechanism of action of 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares key features of 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride with related compounds:
Key Findings from Comparative Analysis
Substituent Position and Pharmacological Activity
- 3-Fluorophenyl vs. 4-Fluorophenyl : The target compound’s 3-fluorophenyl group may confer distinct electronic and steric effects compared to 4-fluorophenyl analogs (e.g., ). For instance, 4-fluorophenyl-substituted benzimidazoles exhibit metabolic stability, while kinase inhibitors like SB 202190 leverage 4-fluorophenyl groups for target binding .
- Imidazole vs.
Solubility and Formulation
- Hydrochloride salts (e.g., target compound, ) improve water solubility, critical for in vitro assays and parenteral formulations. Detomidine’s solubility in ethanol and water aligns with its use in injectable solutions .
- Compounds like SB 202190 () require DMSO for in vitro studies, highlighting formulation challenges for less polar analogs.
Biological Activity
4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride can be represented as follows:
- IUPAC Name : 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride
- Molecular Formula : C10H10ClFN2
- Molecular Weight : 216.65 g/mol
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target Bacteria |
|---|---|---|
| 4-[(3-fluorophenyl)methyl]-1H-imidazole | Moderate | Staphylococcus aureus, Escherichia coli |
| Other Imidazole Derivatives | Variable | Pseudomonas aeruginosa, Bacillus subtilis |
The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Enzyme Inhibition
One of the notable biological activities of imidazole derivatives is their role as enzyme inhibitors. Specifically, studies have highlighted the compound's potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression.
In a systematic study of phenyl-imidazole derivatives, it was found that modifications to the imidazole structure could enhance binding affinity to IDO, suggesting that 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride could be optimized for improved potency against this target .
The mechanism by which 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride exerts its biological effects involves several pathways:
- Enzyme Binding : The imidazole ring can coordinate with metal ions in enzyme active sites, particularly in heme-containing enzymes like IDO.
- Membrane Disruption : The hydrophobic phenyl group can integrate into lipid bilayers, leading to increased permeability and cell lysis in susceptible bacteria.
- Receptor Modulation : Similar compounds have shown potential as positive allosteric modulators (PAMs) for GABA-A receptors, indicating a broader pharmacological profile .
Case Studies
Several studies have reported on the biological activity of imidazole derivatives akin to 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride:
- Study on Antimicrobial Efficacy : A study demonstrated that a related imidazole derivative exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
- IDO Inhibition : Another research effort focused on optimizing imidazole derivatives for IDO inhibition, revealing that structural modifications significantly enhanced potency compared to baseline compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
